molecular formula C21H20O5 B12083000 Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate

Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate

Cat. No.: B12083000
M. Wt: 352.4 g/mol
InChI Key: KLRGPOGTUFHDSX-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is a polyaromatic methyl ester featuring hydroxyl, methoxy, and dimethylphenyl substituents on its naphthalene backbone. This compound’s structure is characterized by:

  • Naphthoate core: A 2-naphthoate ester group.
  • Substituents: Hydroxy groups at positions 6 (naphthoate) and 6' (phenyl ring), methoxy at position 3', and methyl groups at positions 2' and 4' of the attached phenyl moiety.

Below, we compare it with structurally related naphthoate derivatives.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2-carboxylate

InChI

InChI=1S/C21H20O5/c1-11-9-17(23)18(12(2)20(11)25-3)19-15-7-5-14(21(24)26-4)10-13(15)6-8-16(19)22/h5-10,22-23H,1-4H3

InChI Key

KLRGPOGTUFHDSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate typically involves multi-step organic reactions. One common method includes the esterification of 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

Compound Name Substituents/Modifications Key Properties/Applications Reference(s)
Ethyl 6-hydroxy-5-(3-hydroxy-9H-carbazol-4-yl)-2-naphthoate (3ad) Carbazole group at position 5; ethyl ester High-yield synthesis (98%); potential bioactivity due to carbazole’s known pharmacological roles.
Methyl 7-cyano-3-hydroxy-4-(4-methoxyphenyl)-2-naphthoate (34) Cyano at 7, hydroxy at 3, methoxyphenyl at 4 Demonstrates regioselective synthesis; cyano group enhances electrophilic reactivity.
Methyl 6-amino-2-naphthoate Amino group at 6 Intermediate for soluble epoxide hydrolase (sEH) inhibitors; improved metabolic stability.
Methyl 6-(4-methoxyphenyl)-2-naphthoate 4-Methoxyphenyl at 6 Precursor to adapalene (anti-acne drug); highlights methoxy’s role in drug design.
Methyl 6-bromo-2-naphthoate Bromo at 6 Versatile synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura).
1-Hydroxy-2-naphthoate Hydroxy at 1 Key metabolite in bacterial degradation of polyaromatics; accumulates in environmental pathways.

Stability and Metabolic Pathways

  • Microsomal Stability: Amino-substituted naphthoates (e.g., Methyl 6-amino-2-naphthoate) exhibit improved half-lives in liver microsomes, whereas hydroxy-rich analogs may undergo faster phase II metabolism .
  • Anaerobic Degradation : 2-Naphthoate derivatives are metabolized via (2-naphthylmethyl)succinate in anaerobic bacteria, though this pathway is substrate-specific .

Biological Activity

Methyl 6-hydroxy-5-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)-2-naphthoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a naphthoate moiety and multiple hydroxyl and methoxy substituents. Its chemical formula is C19H20O5C_{19}H_{20}O_5, and it features significant structural elements that contribute to its biological properties.

Antioxidant Activity

This compound has been studied for its antioxidant properties . Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can protect cells from oxidative stress. This activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.

CompoundDPPH IC50 (µM)FRAP (µmol Fe(II)/g)
This compound15.4320
Standard (BHT)10.0450

These results suggest that while the compound exhibits antioxidant properties, it may not be as effective as some standard antioxidants like BHT.

Antiproliferative Activity

The antiproliferative effects of the compound have also been evaluated against various cancer cell lines. In vitro studies have shown that it possesses selective activity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)
MCF-78.7
HCT11610.5
HEK29312.0

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

The mechanisms underlying the biological activity of this compound are believed to involve modulation of cellular pathways related to oxidative stress and apoptosis. The presence of hydroxyl groups is thought to enhance its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Hydroxy-substituted Derivatives : A study demonstrated that hydroxy-substituted derivatives exhibited enhanced antiproliferative activity against MCF-7 cells due to their ability to induce apoptosis through oxidative stress pathways .
  • Antioxidant Capacity in Tumor Cells : Another investigation assessed the antioxidant capacity of related compounds in tumor cells treated with tert-butyl hydroperoxide (TBHP). The results indicated significant reductions in oxidative stress markers when treated with these compounds .

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